2-Pyrrolidineacetic acid

Description

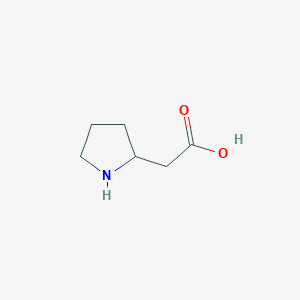

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSALMJPJUKESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972301 | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56879-46-0 | |

| Record name | Homoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPROLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Pyrrolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Pyrrolidineacetic acid, also known as homoproline. Understanding these fundamental characteristics is crucial for its application in research and drug development, particularly in areas concerning formulation, pharmacokinetics, and biological activity. This document presents quantitative data, detailed experimental protocols for property determination, and visual diagrams to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound is classified as a pyrrolidine, which is a five-membered saturated aliphatic heterocycle containing one nitrogen atom.[1] Its structure incorporates both a carboxylic acid group and a secondary amine, making it an amino acid derivative.[1] This dual functionality dictates its acid-base properties and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound. These values are essential for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| pKa (Strongest Acidic) | 3.84 | ChemAxon[1] |

| pKa (Strongest Basic) | 11.26 | ChemAxon[1] |

| Water Solubility | 120 g/L | ALOGPS[1] |

| logP | -2.4 | ALOGPS[1] |

| Molecular Weight | 129.16 g/mol | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Hydrogen Bond Donors | 2 | ChemAxon[1] |

| Hydrogen Bond Acceptors | 3 | ChemAxon[1] |

| Polar Surface Area | 49.33 Ų | ChemAxon[1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development.[3] The following sections detail standard experimental protocols for measuring the pKa and aqueous solubility of compounds like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of an active pharmaceutical ingredient (API).[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.[4] The pKa is identified as the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[5]

Methodology:

-

Preparation of Solutions:

-

Apparatus Calibration:

-

Calibrate the potentiometer and pH electrode using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate measurements.[4]

-

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[4]

-

Immerse the calibrated pH electrode into the solution.

-

To determine both pKa values, first acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[4]

-

Purge the solution with nitrogen to displace dissolved gases, creating an inert environment.[4]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH reading after each addition, allowing the solution to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5 and remains stable.[4]

-

Perform a minimum of three titrations for the molecule to ensure data reliability and calculate the average pKa values and standard deviations.[4]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[6]

-

Identify the equivalence points, which are the points of the steepest slope on the curve.[6]

-

The pKa values correspond to the pH at the half-equivalence points.[5] For this compound, two pKa values will be observed, corresponding to the carboxylic acid and the secondary amine.

-

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029444) [hmdb.ca]

- 2. (2R)-2-Pyrrolidineacetic acid CAS#: 61350-65-0 [m.chemicalbook.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. study.com [study.com]

- 6. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

2-Pyrrolidineacetic acid synthesis from glutamic acid

An In-Depth Technical Guide to the Synthesis of 2-Pyrrolidineacetic Acid from L-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable multi-step synthetic pathway for converting L-glutamic acid into this compound, a valuable chiral building block. While a direct conversion is not established, this document outlines a logical and chemically sound three-stage process, leveraging common and well-documented organic transformations. Each stage is presented with detailed experimental protocols, quantitative data, and workflow visualizations to aid in practical application and understanding.

Introduction

This compound, a homolog of the proteinogenic amino acid proline, is a significant chiral synthon in medicinal chemistry and drug development. Its structure as a β-amino acid can impart unique conformational constraints and metabolic stability to peptides and small molecule therapeutics. L-glutamic acid, an abundant and inexpensive amino acid, serves as an ideal starting material for its enantioselective synthesis. The synthetic route detailed herein proceeds through three key stages: the cyclization of L-glutamic acid to L-pyroglutamic acid, the subsequent reduction to L-proline, and finally, a one-carbon homologation to the target compound, this compound.

Overall Synthetic Pathway

The conversion of L-glutamic acid to this compound is accomplished via the following three-stage sequence. The process begins with an intramolecular condensation, followed by a reduction of the resulting lactam, and concludes with a chain-extension of the carboxylic acid group.

Stage 1: Synthesis of (S)-Pyroglutamic Acid

The initial step involves the thermal cyclodehydration of L-glutamic acid. This reaction proceeds via an intramolecular condensation between the γ-carboxylic acid and the α-amino group, forming the five-membered lactam ring of pyroglutamic acid with the loss of a water molecule.[1] A solvent-free thermal method provides a simple and rapid route to the desired product.[2][3]

Experimental Protocol: Thermal Cyclodehydration

-

Place (S)-glutamic acid in a round-bottom flask suitable for heating to high temperatures.

-

Heat the flask to 220°C in a heating mantle or oil bath.[2][3]

-

During heating, continuously swirl the flask to ensure the homogeneity of the resulting melt.[2][3]

-

Maintain the temperature and continue the reaction until the evolution of gas (water vapor bubbles) ceases. This process should not exceed 5 minutes to prevent degradation and racemization.[2][3]

-

Immediately cease heating and cool the reaction vessel rapidly (e.g., in a water bath) to solidify the product.

-

The crude (S)-pyroglutamic acid can be purified by recrystallization from water.[4]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (S)-Glutamic Acid | [2][3] |

| Reaction Temperature | 220°C | [2][3] |

| Reaction Time | < 5 minutes | [2][3] |

| Conditions | Solvent-free, continuous swirling | [2][3] |

| Product Yield | 70% | [2][3] |

| Enantiomeric Ratio (S:R) | 97:3 | [2][3] |

Stage 2: Synthesis of L-Proline from L-Pyroglutamic Acid

The conversion of L-pyroglutamic acid to L-proline requires the selective reduction of the lactam's amide carbonyl group to a methylene group. A direct reduction without affecting the carboxylic acid is challenging. A successful strategy involves first protecting the carboxylic acid as a methyl ester, followed by reduction of the lactam with a suitable reducing agent like sodium borohydride, and subsequent hydrolysis of the ester.[5]

Experimental Protocol: Esterification and Lactam Reduction

Part A: Esterification of L-Pyroglutamic Acid

-

Suspend L-pyroglutamic acid in methanol.

-

Add thionyl chloride dropwise at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain crude methyl L-pyrroglutamate.

Part B: Reduction to Methyl L-Prolinate

-

Dissolve the methyl L-pyrroglutamate in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, controlling the reaction temperature.

-

After the addition is complete, allow the reaction to stir to completion.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

Part C: Hydrolysis to L-Proline

-

Treat the crude methyl L-prolinate from the previous step with an aqueous base (e.g., NaOH) or acid (e.g., HCl) to hydrolyze the ester.

-

Neutralize the reaction mixture and isolate L-proline, often through crystallization or ion-exchange chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Methyl L-pyrroglutamate | [5] |

| Reducing Agent | Sodium Borohydride | [5] |

| Overall Yield (from ester) | 34% | [5] |

Stage 3: Synthesis of this compound (Homologation)

The final stage employs the Arndt-Eistert homologation to extend the carboxylic acid side chain of L-proline by one methylene unit.[6][7][8] This reaction sequence preserves the stereochemistry at the α-carbon.[6] A critical prerequisite for this stage is the protection of proline's secondary amine to prevent side reactions. The tert-Butoxycarbonyl (Boc) group is a suitable choice, as it is stable to the reaction conditions and can be removed under acidic conditions.[9][10]

Logical Workflow: Amine Protection and Homologation

The secondary amine of proline is nucleophilic and would interfere with the formation of the acid chloride required for the Arndt-Eistert reaction. Therefore, it must be temporarily protected.

Experimental Protocol: Arndt-Eistert Homologation

Part A: N-Protection of L-Proline

-

Dissolve L-proline in a suitable solvent system (e.g., dioxane/water) with a base like sodium hydroxide.

-

Add di-tert-butyl dicarbonate (Boc-anhydride) and stir at room temperature until the reaction is complete.

-

Acidify the mixture and extract the N-Boc-L-proline product.

Part B: Arndt-Eistert Reaction Sequence

-

Acid Chloride Formation: Dissolve N-Boc-L-proline in an anhydrous solvent (e.g., THF). Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir to completion. Remove excess reagent and solvent under vacuum.

-

Diazoketone Formation: Dissolve the crude N-Boc-L-prolyl chloride in an anhydrous solvent (e.g., diethyl ether). Add a solution of diazomethane (CH₂N₂) in ether at 0°C. Caution: Diazomethane is toxic and explosive. This step must be performed in a specialized fume hood with appropriate safety precautions. A safer alternative is using (trimethylsilyl)diazomethane.[8][11] Stir the reaction until the yellow color of diazomethane persists.

-

Wolff Rearrangement: To the diazoketone solution, add a catalyst such as silver oxide (Ag₂O) or silver benzoate and water.[11] Heat the mixture gently (e.g., 80°C) to induce the Wolff rearrangement.[11] The ketene intermediate formed is trapped by water to yield N-Boc-2-pyrrolidineacetic acid.

-

Purify the product by extraction and chromatography.

Part C: Deprotection

-

Dissolve the purified N-Boc-2-pyrrolidineacetic acid in a suitable solvent like dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction for the removal of the Boc group.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, typically as a TFA salt which can be further purified or neutralized.

Arndt-Eistert Reaction Mechanism

The core of Stage 3 is the Wolff Rearrangement, where the diazoketone intermediate rearranges to a ketene, which is then captured by a nucleophile.

Quantitative Data

Yields for the Arndt-Eistert reaction are highly substrate-dependent but are generally moderate to good. The preservation of stereochemistry is a key advantage of this method.[6]

| Parameter | Value | Reference |

| Reaction Type | One-carbon homologation | [6][7] |

| Key Reagents | SOCl₂, CH₂N₂, Ag₂O, H₂O | [6][11] |

| Amine Protection | Required (e.g., Boc) | [9] |

| Stereochemistry | Retention of configuration | [6] |

| Enantiomeric Excess | Typically >99% | [6] |

Conclusion

This guide outlines a robust and feasible synthetic pathway for the preparation of this compound from L-glutamic acid. By breaking down the synthesis into three distinct stages—cyclization, reduction, and homologation—researchers can systematically approach the synthesis of this valuable chiral building block. The provided protocols and quantitative data, drawn from established literature, offer a solid foundation for laboratory-scale synthesis. The successful application of this pathway enables access to a versatile molecule essential for advancing research in peptide science and the development of novel therapeutics.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

Natural Sources of 2-Pyrrolidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and potential signaling pathways of 2-Pyrrolidineacetic acid. The information is curated to support research and development in pharmacology and related fields.

Natural Occurrence of this compound

This compound, also known as homoproline, is a pyrrolidine-containing organic compound. While its presence is documented in various natural sources, quantitative data remains limited in publicly available literature. The identified natural sources are summarized in Table 1.

| Natural Source Category | Specific Source | Part/Matrix | Quantitative Data |

| Plants | Arnica montana (Arnica) | - | Not available in cited literature. |

| Tussilago farfara (Coltsfoot) | - | Not available in cited literature.[1] | |

| Camellia sinensis (Tea) | Leaves | Not available in cited literature.[1] | |

| Tobacco (Nicotiana spp.) | Leaves | The core pyrrolidine ring is found in alkaloids like nicotine.[2] | |

| Carrot (Daucus carota) | Leaves | The core pyrrolidine ring is a known constituent.[2] | |

| Animals/Humans | Humans | Urine (of pregnant women) | Detected, but not quantified in the cited study.[1] |

| Microorganisms | Lactic Acid Bacteria (Lactobacillus, Pediococcus) | - | Produce the related compound 2-pyrrolidone-5-carboxylic acid. |

Biosynthesis of this compound in Plants

The direct biosynthetic pathway of this compound in plants has not been fully elucidated in the reviewed literature. However, it is highly probable that it originates from the well-established proline biosynthesis pathway, as proline is a structurally similar amino acid containing the pyrrolidine ring. Proline is primarily synthesized from glutamate, with ornithine serving as an alternative precursor.[1][3][4][5][6]

The key steps in the proline biosynthesis pathway from glutamate are:

-

Phosphorylation of Glutamate: Glutamate is phosphorylated by the enzyme Δ¹-Pyrroline-5-carboxylate synthetase (P5CS) to form γ-glutamyl phosphate.[1][3]

-

Reduction to Glutamic-γ-semialdehyde: P5CS then reduces γ-glutamyl phosphate to glutamic-γ-semialdehyde.[3][6]

-

Spontaneous Cyclization: Glutamic-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C) .[3][6]

-

Reduction to Proline: P5C is then reduced to L-proline by the enzyme Δ¹-pyrroline-5-carboxylate reductase (P5CR) .[1][3]

It is hypothesized that this compound could be formed from an intermediate in this pathway, such as P5C, through a series of enzymatic reactions that would involve the addition of a two-carbon unit.

Below is a diagram illustrating the likely biosynthetic origin of this compound from the proline pathway.

Caption: Putative biosynthetic pathway of this compound from glutamate and ornithine.

Potential Signaling Pathway Involvement: The GABAergic System

Derivatives of this compound have been investigated as inhibitors of GABA (γ-aminobutyric acid) transport proteins, suggesting a potential interaction with the GABAergic system.[7][8][9] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is tightly regulated by synthesis, release, receptor binding, and reuptake.

This compound, as a GABA analogue, could potentially modulate GABAergic signaling by inhibiting the reuptake of GABA from the synaptic cleft. This would lead to an increased concentration of GABA in the synapse, prolonging its inhibitory effect on the postsynaptic neuron. The primary proteins responsible for GABA reuptake are the GABA transporters (GATs).

The following diagram illustrates the potential mechanism of action of this compound within a GABAergic synapse.

Caption: Potential modulation of a GABAergic synapse by this compound.

Experimental Protocols for Quantification

While a specific, validated protocol for the quantification of this compound in the identified plant matrices was not found in the reviewed literature, a general approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted from methods for similar compounds. The following protocol is a generalized workflow based on established methods for the analysis of polar, low-molecular-weight compounds in biological matrices.

4.1. Objective

To extract and quantify this compound from plant material using LC-MS/MS.

4.2. Materials and Reagents

-

Plant material (e.g., dried leaves of Arnica montana)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

4.3. Sample Preparation Workflow

The following diagram outlines the key steps in the sample preparation process.

Caption: Generalized workflow for the extraction and analysis of this compound.

4.4. Detailed Method

-

Extraction:

-

Weigh approximately 100 mg of homogenized, dried plant material into a centrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid) and the internal standard.

-

Vortex thoroughly for 5 minutes.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a non-eluting solvent to remove interferences.

-

Elute the this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high organic to high aqueous to retain and elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing the pure standards.

-

-

4.5. Data Analysis

-

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards.

-

The concentration of this compound in the plant samples is then determined from this calibration curve.

Conclusion

This compound is a naturally occurring compound found in a variety of plant species and in humans. While its biological role is not yet fully understood, its structural similarity to proline and potential interaction with the GABAergic system make it a compound of interest for further research. This guide provides a summary of the current knowledge on its natural sources and biosynthetic origins, and outlines a practical approach for its quantification. Further studies are needed to determine the concentration of this compound in its natural sources and to fully elucidate its physiological functions and pharmacological potential.

References

- 1. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijair.org [ijair.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 7. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]

- 8. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Pyrrolidineacetic Acid and its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrrolidineacetic acid, also known as homoproline, is a pyrrolidine-containing organic compound that has been identified in biological systems, including in the urine of pregnant women and in certain plants like tea and coltsfoot.[1] Despite its detection in biological matrices, the precise metabolic pathways involving this compound remain largely uncharacterized. The Human Metabolome Database (HMDB) explicitly notes that defined metabolic pathways for this compound are not available. This guide synthesizes the current, albeit limited, understanding of this compound and proposes hypothetical metabolic pathways based on established biochemical principles and its structural similarity to other known metabolites, particularly L-proline and intermediates of L-lysine metabolism. This document aims to provide a foundational resource for researchers investigating the biological significance of this intriguing molecule.

Introduction to this compound

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. Its structure features a five-membered saturated pyrrolidine ring with an acetic acid group attached at the second carbon. This structure is analogous to L-proline, with the key difference being an additional methylene group in the side chain, extending it from a carboxylic acid to an acetic acid moiety.

Chemical Properties:

| Property | Value |

| Chemical Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.157 g/mol |

| CAS Number | 56879-46-0 |

| Synonyms | Homoproline, Pyrrolidine-2-acetic acid |

Known Biological Presence

While metabolic pathways are not defined, the presence of this compound has been confirmed in:

-

Human Urine: Detected in the urine of pregnant women, suggesting it may be a product of endogenous metabolism or related to physiological changes during pregnancy.[1]

-

Plants: Found in tea (Camellia sinensis) and coltsfoot (Tussilago farfara), indicating potential dietary sources and roles in plant biochemistry.[1]

The lack of extensive metabolomics data identifying this compound as a significantly altered metabolite in disease states has contributed to the limited investigation into its metabolic fate.

Hypothetical Metabolic Pathways

Given the absence of experimentally verified pathways for this compound, we propose the following hypothetical routes for its biosynthesis and degradation based on analogous biochemical reactions.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound could potentially originate from the metabolism of L-lysine, an essential amino acid. The catabolism of lysine is a complex process that generates several intermediates, one of which, α-aminoadipic acid, shares structural similarities with this compound.

Proposed Pathway from L-Lysine:

A plausible biosynthetic route could involve the cyclization of an intermediate in the lysine degradation pathway. The initial steps of lysine degradation lead to the formation of α-aminoadipic acid.[2] A subsequent reduction and cyclization could theoretically produce this compound.

Hypothetical Biosynthesis of this compound from L-Lysine. This diagram illustrates a potential pathway where L-lysine is converted to α-aminoadipic acid, which is then hypothetically reduced and cyclized to form this compound.

Experimental Rationale and Unverified Steps:

The conversion of α-aminoadipic acid to a cyclic form like this compound would likely require a reductase to convert one of the carboxyl groups to an aldehyde, followed by spontaneous or enzyme-catalyzed intramolecular Schiff base formation and subsequent reduction. To date, no such enzyme has been identified.

Hypothetical Degradation of this compound

The degradation of this compound could mirror the catabolism of L-proline, which involves an initial oxidation to open the pyrrolidine ring.

Proposed Pathway to α-Aminoadipic Acid:

A putative degradation pathway could involve the oxidation of the pyrrolidine ring to form an unstable intermediate that is subsequently hydrolyzed to an open-chain amino acid. This would effectively reverse the proposed biosynthetic route, leading to α-aminoadipic acid, which can then enter the established lysine degradation pathway.

Hypothetical Degradation of this compound. This diagram outlines a potential catabolic pathway where this compound is oxidized and hydrolyzed to α-aminoadipic acid, which can then be further metabolized.

Experimental Rationale and Unverified Steps:

This proposed pathway is analogous to the conversion of proline to glutamate. The initial step would likely be catalyzed by a dehydrogenase. The resulting imine would be unstable in an aqueous environment and would likely hydrolyze spontaneously to the open-chain aldehyde. The subsequent oxidation to the carboxylic acid is a known reaction in amino acid metabolism.

Potential Biological Activities and Roles

While its metabolic role is unclear, the pyrrolidine scaffold is present in numerous biologically active compounds, suggesting that this compound could have uncharacterized pharmacological or physiological effects.[3][4]

-

Enzyme Inhibition: The structural similarity to proline suggests that this compound could potentially act as a competitive inhibitor for enzymes that bind proline or proline-containing substrates.

-

Signaling Molecule: As a non-proteinogenic amino acid, it could function as a signaling molecule, similar to how other amino acid derivatives participate in cellular communication.

-

Detoxification Product: Its presence in urine could indicate a role as a detoxification product of xenobiotics or endogenous metabolites.

Experimental Protocols for Future Research

To elucidate the metabolic pathways of this compound, the following experimental approaches are recommended:

Isotope Tracing Studies

Objective: To identify the metabolic precursors and breakdown products of this compound.

Methodology:

-

Synthesize Labeled this compound: Synthesize this compound with stable isotopes (e.g., ¹³C or ¹⁵N).

-

Cell Culture Experiments: Incubate relevant cell lines (e.g., hepatocytes, kidney cells) with the labeled compound.

-

Metabolite Extraction: After incubation, perform a metabolite extraction from the cells and culture medium.

-

Mass Spectrometry Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., LC-MS/MS) to identify labeled metabolites.

-

Pathway Reconstruction: Trace the incorporation of the isotopes into other molecules to reconstruct the metabolic pathway.

Enzyme Assays

Objective: To identify enzymes that can metabolize this compound.

Methodology:

-

Candidate Enzyme Selection: Based on the hypothetical pathways, select candidate enzymes (e.g., dehydrogenases, reductases from lysine or proline metabolism).

-

Recombinant Enzyme Expression: Express and purify the candidate enzymes.

-

In Vitro Enzyme Assays: Incubate the purified enzymes with this compound and necessary co-factors (e.g., NAD⁺/NADH, NADP⁺/NADPH).

-

Product Detection: Monitor the reaction for the consumption of the substrate and the formation of the predicted product using techniques like HPLC or LC-MS.

-

Kinetic Analysis: If an enzymatic activity is detected, perform kinetic studies to determine parameters such as Kₘ and k꜀ₐₜ.

Conclusion and Future Directions

This compound is a biologically occurring molecule with currently undefined metabolic significance. The hypothetical pathways presented in this guide, based on its structural relationship to L-lysine and L-proline, offer a starting point for future research. Elucidating the biosynthesis and degradation of this compound will require a combination of advanced analytical techniques, such as stable isotope tracing and enzymatic assays. Understanding its metabolic fate is crucial to determining its physiological and potential pathophysiological roles, which could open new avenues for research in areas such as metabolic disorders, nutrition, and drug development. The pyrrolidine moiety is a common scaffold in many pharmacologically active compounds, and a deeper understanding of the metabolism of endogenous pyrrolidines like this compound could provide valuable insights for the design of novel therapeutics.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029444) [hmdb.ca]

- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-Pyrrolidineacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidineacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of this versatile scaffold have demonstrated a remarkable breadth of pharmacological effects, including anticonvulsant, nootropic, anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.

Core Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse, with structure-activity relationship (SAR) studies revealing that modifications to the pyrrolidine ring and the acetic acid moiety significantly influence their potency and selectivity. The following tables summarize the quantitative data for various biological activities.

Anticonvulsant Activity

Derivatives of this compound, particularly those with a 2,5-dione substitution, have shown significant promise as anticonvulsant agents. Their efficacy is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model.

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Compound 14 | MES | 49.6 | [1] |

| 6 Hz (32 mA) | 31.3 | [1] | |

| scPTZ | 67.4 | [1] | |

| 6 Hz (44 mA) | 63.2 | [1] | |

| Compound 12 | MES | 16.13 - 46.07 (range for 5 compounds) | [2] |

| scPTZ | 134.0 | [2] | |

| Compound 23 | scPTZ | 128.8 | [2] |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (31 ) | 6 Hz | Active (qualitative) | [3] |

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their antiproliferative activity is typically quantified by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 7g | A-549, MCF-7, HT-29 (mean) | 0.90 | [4] |

| Compound 5i | MCF-7 | 1.496 | [5] |

| Compound 5l | MCF-7 | 1.831 | [5] |

| Compounds 6d, 6e, 8a-e | Panc-1, MCF-7, HT-29, A-549 | 0.23 - 2.00 (GI50 range) | [6] |

| Compound 15n | A549 | 1.91 | [7] |

| Compound 19 (NSC: 778839) | SNB-75 (CNS Cancer) | 35.49% growth inhibition | [8] |

| Compound 20 (NSC: 778842) | SNB-75 (CNS Cancer) | 31.88% growth inhibition | [8] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound ID | Microorganism | MIC (µg/mL or µM) | Reference |

| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [9] |

| DFC1 | Fungi | 0.95 - 1.32 (MFC) | [9] |

| Compound 5a, 5g | Enterococcus faecalis | 0.25 | [5] |

| Compound 5a | Candida albicans | 0.125 | [5] |

| Dimer 30 | MSSA | Single-digit MIC values | [10] |

| Dimer 30 | MSSA (biofilm) | 16 (MBEC) | [10] |

| Dimers 37-40 | MSSA, MRSA | 8 - 16 | [10] |

| Cystobactamids | MDR Gram-positive isolates | 0.125 - 8 | [11] |

| Chelocardins | MDR Gram-positive isolates | 0.5 - 8 | [11] |

| Pyrrolomycin analogue 17d | MRSA | 0.0625 | [12] |

| Pyrrolomycin analogue 17d | VISA | 0.0313 | [12] |

Enzyme Inhibitory Activity

This compound derivatives have been designed to target specific enzymes implicated in various diseases. Their inhibitory potency is typically expressed as IC50 values.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

| Compound ID | IC50 (µM) | Reference |

| Compound 1a | 12.9 ± 3.5 | [13] |

| Compound 1b | 2.1 ± 0.4 | [13] |

| Compound 3j | 0.5 ± 0.1 | [13] |

| Compound 3k | 0.7 ± 0.2 | [13] |

| Compound 4g | 1.5 ± 0.22 | [13] |

| Compound 7 | 25 | [14] |

| Compound 8 | 2.12 | [14] |

| (S)-OOPP (11 ) | 0.42 | [14] |

EGFR and CDK2 Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| Compounds 7e, 7g, 7k, 7n, 7o | EGFR | 87 - 107 | [4] |

| Erlotinib (reference) | EGFR | 80 | [4] |

| Compounds 7e, 7g, 7k, 7n, 7o | CDK2 | 15 - 31 | [4] |

| Dinaciclib (reference) | CDK2 | 20 | [4] |

| Compounds 6d, 6e, 8a-e | EGFR-TK | 110 - 730 | [6] |

| Compounds 22, 23 | EGFR-TK | 143, 121 | [15] |

α-Amylase and α-Glucosidase Inhibition

| Compound ID | Target | IC50 (µg/mL or mM) | Reference |

| Compound 3g | α-Amylase | 26.24 µg/mL | [16] |

| Compound 3g | α-Glucosidase | 18.04 µg/mL | [16] |

| Compound 4a | α-Glucosidase | 0.52 ± 0.02 mM | [17] |

| Compound 4b | α-Glucosidase | 1.64 ± 0.08 mM | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticonvulsant Activity Assays

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) injection.

-

At the time of predicted peak effect, apply a drop of a topical anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline) to the cornea of each animal.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the hindlimb tonic extension is considered protection.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

-

Procedure:

-

Administer the test compound to the animals.

-

At the predicted time of peak effect, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg in CF-1 mice).

-

Place each animal in an individual observation cage.

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, and jaw.

-

The absence of a clonic seizure for a defined period (e.g., 5 seconds) is considered protection.

-

The ED50 is determined.

-

3. 6 Hz Psychomotor Seizure Model

This model is considered to be a model of therapy-resistant partial seizures.

-

Procedure:

-

Administer the test compound to the animals.

-

Apply a topical anesthetic to the cornea.

-

Deliver a low-frequency electrical stimulus (6 Hz) of a specific duration and current (e.g., 3 seconds, 32 mA or 44 mA in mice) via corneal electrodes.

-

Observe the animals for seizure activity, which includes behaviors like stun posture, forelimb clonus, and head nodding.

-

The absence of these seizure behaviors is considered protection.

-

The ED50 is calculated.

-

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Materials: MTT solution, solubilization solution (e.g., DMSO), 96-well plates, microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

-

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, appropriate broth medium, standardized microbial inoculum.

-

Procedure:

-

Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the microorganism.

-

After incubation, visually inspect the wells for turbidity (microbial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Enzyme Inhibition Assays

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorometric)

This assay measures the inhibition of NAAA activity using a fluorogenic substrate.

-

Materials: Recombinant NAAA enzyme, NAAA assay buffer, fluorogenic substrate (e.g., PAMCA), 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the NAAA enzyme solution.

-

Add the test compound dilutions to the respective wells.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time, which corresponds to the enzymatic hydrolysis of the substrate.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways and experimental workflows.

GABAergic Signaling Pathway

Many anticonvulsant this compound derivatives are thought to exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Caption: Simplified GABAergic signaling pathway.

AMPA Receptor Trafficking

Nootropic derivatives of this compound may influence cognitive function by modulating the trafficking of AMPA receptors, which are critical for synaptic plasticity.

Caption: AMPA receptor trafficking at the synapse.

EGFR Signaling Pathway

Anticancer derivatives targeting the Epidermal Growth Factor Receptor (EGFR) can disrupt signaling cascades that promote cell proliferation and survival.

Caption: Overview of the EGFR signaling pathway.

CDK2 Signaling in Cell Cycle Regulation

Derivatives that inhibit Cyclin-Dependent Kinase 2 (CDK2) can halt the cell cycle, providing a mechanism for their anticancer effects.

Caption: Role of CDK2 in the G1/S cell cycle transition.

Experimental Workflow for In Vitro Anticancer Drug Screening

This diagram illustrates a typical workflow for screening this compound derivatives for anticancer activity.

Caption: Workflow for in vitro anticancer screening.

Conclusion

This compound derivatives represent a rich source of diverse biological activities with significant therapeutic potential. The data and protocols presented in this guide highlight the importance of this scaffold in drug discovery and provide a foundation for researchers and drug development professionals to further explore its utility. The continued investigation of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2001064637A1 - 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses - Google Patents [patents.google.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. bwjoneslab.com [bwjoneslab.com]

- 17. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]

2-Pyrrolidineacetic Acid: A Technical Guide to its Role as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the treatment of various neurological disorders. GABA analogues, compounds that mimic the structure or function of GABA, are of significant interest in drug discovery. This technical guide provides an in-depth overview of 2-Pyrrolidineacetic acid, a cyclic analogue of GABA. We will explore its synthesis, pharmacological activity with a focus on GABAergic pathways, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the GABA system.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is crucial for proper brain function. Gamma-aminobutyric acid (GABA) plays a pivotal role in maintaining this equilibrium by acting as the main inhibitory neurotransmitter. Dysregulation of the GABAergic system has been implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and spasticity. Consequently, the development of compounds that can modulate GABAergic signaling is a major focus of neuroscience research and drug development.

This compound, also known as homoproline, is a structural analogue of GABA where the flexible carbon chain of GABA is constrained into a pyrrolidine ring. This structural modification provides a rigid scaffold that can be exploited to design molecules with specific interactions with components of the GABAergic system, such as receptors and transporters. This guide will delve into the chemical and biological properties of this compound and its derivatives, providing a technical foundation for further research and development.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from commercially available chiral precursors like L-proline or L-pyroglutamic acid to ensure stereochemical control. A common strategy involves the homologation of the carboxylic acid group of a protected proline derivative.

Below is a logical workflow for a potential synthesis of this compound, derived from established chemical transformations of proline.

Pharmacological Activity

While direct binding data for this compound on GABA receptors is not extensively reported in publicly available literature, research has focused on its derivatives as potent inhibitors of GABA transporters (GATs). GATs are crucial for terminating GABAergic signaling by removing GABA from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.

Inhibition of GABA Transporters

Studies have shown that N-acylated derivatives of (S)- and (R)-2-pyrrolidineacetic acid exhibit significant inhibitory activity against GABA transporters, particularly GAT-1 and GAT-3.[1]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| (S)-2-pyrrolidineacetic acid derivative with 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 | [1] |

| (S)-2-pyrrolidineacetic acid derivative with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 | [1] |

| (R)-2-pyrrolidineacetic acid derivative with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 | [1] |

GABA Transaminase (GABA-T) Interaction

GABA-transaminase (GABA-T) is a key enzyme responsible for the intracellular degradation of GABA. Inhibition of GABA-T leads to an accumulation of GABA within neurons. While direct inhibitory activity of this compound on GABA-T is not well-documented, it is noteworthy that elevated levels of 2-pyrrolidinone, a cyclic lactam of GABA and a related compound, are observed in cases of GABA-T deficiency. This suggests a close metabolic relationship within the GABAergic system.

Experimental Protocols

GABA Transporter (GAT) Uptake Assay

This protocol describes a method to assess the inhibitory activity of compounds like this compound derivatives on GABA uptake.

Materials:

-

HEK-293 cells stably expressing the desired GABA transporter (e.g., GAT-1).

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

[³H]-GABA (radiolabeled GABA).

-

Test compounds (e.g., derivatives of this compound).

-

Scintillation fluid and counter.

Protocol:

-

Cell Culture: Culture the GAT-expressing HEK-293 cells in appropriate flasks or plates until they reach a suitable confluency.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Compound Incubation: Add the assay buffer containing various concentrations of the test compound to the cells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. Include a control group with vehicle only.

-

Initiation of Uptake: Add [³H]-GABA to each well to a final concentration appropriate for the specific GAT subtype and incubate for a short period (e.g., 1-10 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration.

Conclusion

This compound and its derivatives represent a promising class of GABA analogues. While their direct interaction with GABA receptors requires further investigation, their demonstrated activity as potent and selective inhibitors of GABA transporters highlights their potential for therapeutic development. By increasing the synaptic concentration of GABA, these compounds can effectively enhance inhibitory neurotransmission, a mechanism with therapeutic relevance in a variety of neurological and psychiatric disorders. The synthetic accessibility and the rigid pyrrolidine scaffold of this compound class offer a solid foundation for structure-activity relationship studies and the rational design of novel GABAergic modulators. This technical guide provides a starting point for researchers to explore the potential of this compound and its analogues in the quest for new and improved treatments for CNS disorders.

References

Toxicological Profile of 2-Pyrrolidineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of publicly available toxicological data for 2-Pyrrolidineacetic acid. This guide summarizes the limited information available for this compound and provides a more detailed toxicological profile of structurally related and well-studied compounds, namely 2-pyrrolidone and its N-substituted derivatives (N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone), as surrogate information. This data is intended to provide a general understanding of the potential toxicological profile of related structures but may not be representative of this compound itself. Direct toxicological testing of this compound is necessary to establish its specific safety profile.

Introduction to this compound

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its toxicological behavior.

| Property | Value | Reference |

| Molecular Formula | C6H11NO2 | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Water Solubility | Predicted: 120 g/L | [1] |

| logP | Predicted: -2.4 to -2.5 | [1] |

Toxicological Data for Structurally Related Compounds

Due to the scarcity of data on this compound, this section focuses on the toxicological profiles of 2-pyrrolidone, N-methyl-2-pyrrolidone (NMP), and N-ethyl-2-pyrrolidone (NEP).

Acute Toxicity

Acute toxicity studies are conducted to determine the short-term adverse effects of a substance after a single or multiple exposures over a short period.

Table 1: Acute Toxicity Data for Related Compounds

| Compound | Test | Route of Exposure | Species | Dose | Reference |

| 1-Pyrrolidineacetic acid, 2-oxo-3-((2-thienylcarbonyl)thio)- | LD50 | Oral | Rat | 5020 mg/kg | [2] |

| LD50 | Intraperitoneal | Rat | 1920 mg/kg | [2] | |

| LD50 | Oral | Mouse | 2960 mg/kg | [2] | |

| LD50 | Intraperitoneal | Mouse | 2140 mg/kg | [2] | |

| N-Vinyl-2-pyrrolidone | LD50 | Oral | Rat | 1043 mg/kg | [3] |

| LD50 | Dermal | Rabbit | 1040 mg/kg | [3] | |

| LC50 | Inhalation | - | 3070 mg/m³ | [3] |

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material.

For the related compound N-methyl-2-pyrrolidone (NMP), results from Salmonella mutagenicity tests (Ames test) were negative, indicating it did not induce gene mutations in these bacterial strains.[4] Another compound, pyrroloquinoline quinone (PQQ) disodium salt, also showed negative results in the Ames test, though weak positive results were seen in in vitro chromosomal aberration tests which were not replicated in vivo.[5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Studies on N-methyl-2-pyrrolidone (NMP) have shown developmental toxicity. In rats exposed via inhalation, the no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was 30 and 60 ppm, respectively.[6] Fetal toxicity, indicated by reduced fetal weight, was observed at 120 ppm.[6] Oral administration of NMP to pregnant rats resulted in a NOAEL for maternal toxicity of 250 mg/kg/day and for developmental toxicity of 125 mg/kg/day.[7][8] At higher doses (500 and 750 mg/kg/day), NMP caused treatment-related malformations.[7][8]

Similarly, N-ethyl-2-pyrrolidone (NEP) administered orally to rats was found to be embryotoxic and teratogenic at maternally toxic doses.[9] The NOAEL for developmental toxicity was determined to be 50 mg/kg body weight per day in rats.[9]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of toxicological studies. Below are generalized methodologies for key toxicological endpoints, based on standard practices.

Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study follows OECD Guideline 423.

Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test, following OECD Guideline 471, is a widely used method for identifying compounds that can cause gene mutations.

Caption: Simplified workflow for the Ames test.

Potential Signaling Pathways and Metabolism

The metabolism of a compound is a key determinant of its toxicity. While the metabolic pathway of this compound is not documented, the metabolism of related pyrrolidine structures has been studied. For instance, α-pyrrolidinovalerophenone (α-PVP) undergoes reduction, hydroxylation, and opening of the pyrrolidine ring.[10] N-methyl-2-pyrrolidone (NMP) is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[11]

Below is a hypothetical metabolic pathway for this compound, illustrating potential biotransformation reactions.

Caption: Hypothetical metabolic pathway for this compound.

Conclusion and Future Directions

The available data on the toxicological profile of this compound is extremely limited. While information on structurally related compounds such as 2-pyrrolidone, NMP, and NEP can provide some initial insights, it is not a substitute for direct testing. The reproductive and developmental toxicity observed for NMP and NEP highlights a potential area of concern that would need to be addressed for this compound.

To establish a comprehensive safety profile, a battery of toxicological tests is required, including assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Such data is crucial for any future development and application of this compound in research or industry.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029444) [hmdb.ca]

- 2. RTECS NUMBER-UX9676450-Chemical Toxicity Database [drugfuture.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Methyl-2-pyrrolidone (872-50-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. Genotoxicity of pyrroloquinoline quinone (PQQ) disodium salt (BioPQQ™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human experimental exposure to N-methyl-2-pyrrolidone (NMP): toxicokinetics of NMP, 5-hydroxy- N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy- N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyrrolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrrolidineacetic acid, also known as homoproline, is a cyclic amino acid analogue that has garnered significant interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its synthesis, pharmacological properties, and mechanism of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a pyrrolidine derivative and a higher homologue of the amino acid proline.[1] Its structure, characterized by a five-membered nitrogen-containing ring with an acetic acid substituent at the 2-position, has made it a subject of investigation for various biological activities. The pyrrolidine scaffold is a common motif in many biologically active compounds, and modifications of this core structure have led to the development of numerous drugs.[2] This guide will delve into the chemical synthesis of this compound, its known pharmacological effects, particularly on the central nervous system, and the underlying molecular mechanisms.

Synthesis of this compound

The synthesis of this compound and its derivatives has been approached through various synthetic strategies. A notable method involves a three-component condensation reaction.

Three-Component Condensation of Aryl(heteroaryl)aldehydes, Asparagine, and N-methylmaleimide

A preparative scale synthesis of polysubstituted homoproline analogs has been achieved through a three-component condensation reaction.[3]

Experimental Protocol:

-

A mixture of an aryl(heteroaryl)aldehyde (4.5 mmol), D,L-asparagine (4.5 mmol), and N-methylmaleimide (NMM) (4.5 mmol) is prepared in dimethylformamide (DMF) (24 mL).

-

The reaction mixture is heated to 120°C under an inert atmosphere for a duration of 3-4 hours.

-

After cooling to room temperature, the solvent is removed by rotary evaporation.

-

The resulting residue is purified by column chromatography, followed by recrystallization of the collected fractions to yield the desired polysubstituted homoproline analogs.[3]

Logical Workflow for Three-Component Synthesis:

Caption: Workflow for the three-component synthesis of homoproline analogs.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of this compound and its analogs is primarily associated with their interaction with the glutamate system in the central nervous system.

Interaction with Glutamate Transporters

Several studies have indicated that pyrrolidine derivatives can act as inhibitors of glutamate transporters. L-trans-pyrrolidine-2,4-dicarboxylate (PDC), a rigid analog of glutamate, is a potent and selective competitive inhibitor of high-affinity L-glutamate transport.[4] This inhibition of glutamate uptake can lead to an increase in extracellular glutamate concentrations, which in turn can modulate neuronal activity.

Experimental Protocol for Glutamate Uptake Assay:

A common method to assess the inhibition of glutamate transport involves using radiolabeled glutamate in cell cultures or synaptosomal preparations.[5][6]

-

Cell Culture/Synaptosome Preparation: Cells expressing the glutamate transporter of interest (e.g., HEK293 cells stably expressing EAAT2/GLT-1) or synaptosomes are prepared.[6]

-

Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

-

Addition of Radiolabeled Glutamate: A solution containing a known concentration of radiolabeled L-glutamate (e.g., [³H]-L-glutamate) is added to initiate the uptake reaction.[6]

-

Termination of Uptake: After a specific incubation time (e.g., 5 minutes at 37°C), the uptake is terminated by rapid washing with an ice-cold buffer to remove extracellular radiolabel.[6]

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition curve is plotted, and the IC50 value (the concentration of the compound that inhibits 50% of the specific glutamate uptake) is calculated.

Signaling Pathway of Glutamate Transporter Inhibition:

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Human Metabolome Database: Showing metabocard for (2R)-2-Methylpyrrolidine-1-carboxylic acid (HMDB0242709) [hmdb.ca]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate uptake assay [bio-protocol.org]

An In-depth Technical Guide to 2-Pyrrolidineacetic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidineacetic acid, also known as homoproline, is a cyclic β-amino acid that has garnered interest in various scientific fields, including medicinal chemistry and neuroscience. Its structural similarity to the proteinogenic amino acid proline, with an additional methylene group in its side chain, imparts unique conformational properties that are leveraged in peptide synthesis and drug design. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

The precise historical account of the initial discovery and isolation of this compound is not prominently documented in readily available scientific literature. However, its identity as a naturally occurring compound has been established. It has been detected in tea and the plant Tussilago farfara (coltsfoot)[1]. Furthermore, this compound has been identified as a metabolite in the urine of pregnant women, suggesting its presence in human metabolism[1].

The synthesis of this compound and its derivatives has been a subject of academic and industrial research, with various synthetic routes developed over the years. Early synthetic efforts likely focused on the homologation of proline or the cyclization of appropriate linear precursors. More contemporary methods have emphasized stereoselectivity, yielding enantiomerically pure forms of the molecule for specific applications in drug discovery and peptide chemistry[2][3][4][5].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 56879-46-0 | [1] |

| Predicted Water Solubility | 120 g/L | [1] |

| Predicted logP | -2.4 | [1] |

| pKa (Strongest Acidic) | 3.84 | [1] |

| pKa (Strongest Basic) | 11.26 | [1] |

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound and its derivatives. A common and effective approach involves the stereoselective synthesis from chiral precursors to obtain enantiomerically pure products. Below is a representative experimental protocol for the enantioselective synthesis of homoproline.

Experimental Protocol: Enantioselective Synthesis of Homoproline[2][3]

This protocol outlines a general approach and specific reaction conditions may need to be optimized based on the specific starting materials and desired scale.

Step 1: Formation of the Chiral Precursor

The synthesis often commences with the preparation of a chiral N-tert-butanesulfinyl imine derived from a suitable starting material like 4-bromobutanal. This chiral auxiliary directs the stereochemical outcome of subsequent reactions.

Step 2: Stereodivergent Allylation

An efficient method for introducing the acetic acid side chain precursor involves a stereodivergent allylation of the chiral N-tert-butanesulfinyl imine. This can be achieved using organometallic reagents such as indium or zinc. The choice of metal and reaction conditions can influence the stereoselectivity of the addition.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 60°C[4][5]. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Cyclization

Following the allylation, the resulting intermediate is cyclized to form the pyrrolidine ring. This is often achieved by treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) in THF at low temperatures, which is then allowed to warm to room temperature[4].

Step 4: Oxidative Cleavage and Final Product Formation

The allyl group is then oxidatively cleaved to form the carboxylic acid moiety. This can be a multi-step process involving ozonolysis followed by an oxidative workup, or other established methods for cleaving carbon-carbon double bonds to form carboxylic acids. The final deprotection of the nitrogen atom yields this compound.

Synthesis Workflow

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029444) [hmdb.ca]

- 2. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved protocol for asymmetric, intramolecular heteroatom Michael addition using organocatalysis: enantioselective syntheses of homoproline, pelletierine, and homopipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Pyrrolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-pyrrolidineacetic acid, a valuable building block in medicinal chemistry and drug discovery. The following sections outline two primary synthetic routes, complete with experimental procedures, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis in a laboratory setting.

Route 1: Synthesis via N-Alkylation of 2-Pyrrolidone and Subsequent Reduction

This route is a robust and scalable method starting from commercially available 2-pyrrolidone. The key steps involve the N-alkylation of the pyrrolidone ring, followed by the reduction of the lactam functionality and final hydrolysis of the ester to yield the target carboxylic acid.

Quantitative Data Summary

| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Alkylation | 2-Pyrrolidone, Ethyl Chloroacetate | Sodium Methoxide | Toluene | 60-70 | 3-5 | 80-90 |

| 2 | Lactam Reduction | Ethyl (2-oxopyrrolidin-1-yl)acetate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Reflux (66) | 2-4 | 70-80 |

| 3 | Ester Hydrolysis | Ethyl 2-pyrrolidineacetate | Sodium Hydroxide, HCl | Water/Ethanol | 25 | 12 | >95 |

Experimental Protocols

Step 1: Synthesis of Ethyl (2-oxopyrrolidin-1-yl)acetate

-

Setup: A dry 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

-

Reaction Initiation: The flask is charged with 2-pyrrolidone (0.5 mol, 42.5 g) and anhydrous toluene (250 mL). The mixture is stirred until the 2-pyrrolidone is fully dissolved.

-

Deprotonation: Sodium methoxide (0.5 mol, 27.0 g) is added portion-wise to the solution. The mixture is heated to 60-70°C and stirred for 1 hour to ensure the complete formation of the sodium salt of 2-pyrrolidone.

-

N-Alkylation: Ethyl chloroacetate (0.5 mol, 55.3 mL) is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 60-70°C.

-

Reaction Completion: The reaction mixture is stirred at the same temperature for an additional 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to remove the toluene.

-